3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid
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Overview
Description
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid is a complex carbohydrate structure found on the surface of certain bacterial species, such as Acinetobacter baumannii . These polysaccharides play a crucial role in bacterial virulence by aiding in immune evasion, colonization, and protection against environmental stresses . The K98 capsular polysaccharide is composed of repeating tetrasaccharide units, which include residues of D-glucose, D-galactose, and other sugar derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of capsular polysaccharide K98 involves several steps, including bacterial culture, extraction, and purification. The bacteria are typically grown in a nutrient-rich medium under controlled conditions to maximize polysaccharide production . The extraction process often involves the use of detergents and enzymes to break down the bacterial cell wall and release the polysaccharides . Purification is achieved through techniques such as ultrafiltration, ethanol precipitation, and chromatography .
Industrial Production Methods
In an industrial setting, the production of capsular polysaccharide K98 is scaled up using bioreactors to maintain optimal growth conditions for the bacteria . The downstream processing involves similar extraction and purification steps but on a larger scale. Advanced sterilization methods, such as formaldehyde or β-propiolactone treatment, are employed to ensure the purity and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the polysaccharide’s properties and enhancing its functionality.
Common Reagents and Conditions
Reduction: Sodium borohydride is used to reduce the oxidized polysaccharide, converting aldehyde groups to alcohols.
Major Products Formed
The major products formed from these reactions include modified polysaccharides with altered physical and chemical properties, such as increased solubility, enhanced stability, and improved bioactivity .
Scientific Research Applications
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of microbiology, immunology, and biotechnology . Some of its notable applications include:
Vaccine Development: Capsular polysaccharides are used as antigens in the development of vaccines against bacterial infections.
Drug Delivery: Modified polysaccharides can serve as carriers for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Diagnostic Tools: Polysaccharides are used in diagnostic assays to detect bacterial infections and monitor immune responses.
Mechanism of Action
The mechanism by which capsular polysaccharide K98 exerts its effects involves several molecular targets and pathways . The polysaccharide forms a protective barrier around the bacterial cell, shielding it from host immune defenses and environmental stresses . This barrier prevents the recognition and phagocytosis of the bacteria by immune cells, allowing the bacteria to evade the host’s immune system . Additionally, the polysaccharide can interact with host cell receptors, modulating immune responses and promoting bacterial colonization .
Comparison with Similar Compounds
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid shares similarities with other capsular polysaccharides found in different bacterial species, such as those from Escherichia coli and Vibrio parahaemolyticus . it is unique in its specific sugar composition and structural arrangement . Similar compounds include:
Capsular Polysaccharide K1 from Escherichia coli: Known for its role in neonatal meningitis, it has a different sugar composition and structural arrangement compared to K98.
Capsular Polysaccharide K2 from Klebsiella pneumoniae: This polysaccharide is associated with increased virulence and resistance to phagocytosis.
Capsular Polysaccharide from Vibrio parahaemolyticus: Involved in immune evasion and pathogenicity, it has a distinct genetic structure and evolutionary background.
This compound stands out due to its unique tetrasaccharide repeat units and specific functional properties, making it a valuable target for research and therapeutic applications .
Properties
CAS No. |
139723-49-2 |
---|---|
Molecular Formula |
C24H40O19 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |
InChI Key |
WJRXXXYYZXLQTJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Synonyms |
capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |
Origin of Product |
United States |
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